LC-MS/MS Quantitation of Tetrahydrofolic Acid: Deuterated Internal Standard vs. Structural Analog Correction
In SIDA-LC-MS/MS quantitation of tetrahydrofolic acid, THF-d4 provides matrix effect correction that structural analog internal standards cannot achieve. A validated method for seven food folates demonstrated that tetrahydrofolate quantitation using deuterated analogue THF-d4 as internal standard achieves limits of detection below 0.73 μg/100 g in food matrices [1]. For analytes where deuterated analogues were unavailable (5,10-methenyltetrahydrofolate and 10-formyldihydrofolate), structurally different internal standards were required, necessitating postcolumn infusion experiments to verify absence of matrix effects [1]. In clinical plasma applications, methods employing deuterated folate internal standards achieved LOD below 0.62 nmol/L [2].
| Evidence Dimension | Analytical method validation requirement |
|---|---|
| Target Compound Data | LOD < 0.73 μg/100 g (food) and < 0.62 nmol/L (plasma) with deuterated THF-d4 internal standard |
| Comparator Or Baseline | Structural analog internal standards (different folate vitamer) requiring additional postcolumn infusion validation |
| Quantified Difference | Eliminates requirement for matrix effect verification experiments; deuterated analogue provides co-elution with identical ionization efficiency |
| Conditions | LC-MS/MS stable isotope dilution assay (SIDA); food matrices and human plasma |
Why This Matters
THF-d4 eliminates the need for additional matrix effect validation experiments, reducing method development time and ensuring accurate quantitation across complex biological matrices.
- [1] Ringling C, Rychlik M. Analysis of seven folates in food by LC–MS/MS to improve accuracy of total folate data. European Food Research and Technology. 2013;237:17-28. View Source
- [2] Rychlik M, et al. Quantification of isotope-labelled and unlabelled folates in plasma, ileostomy and food samples. Analytical Biochemistry. 2010. View Source
